molecular formula C6H7NOS B1363967 4-Methylthiophene-2-carboxamide CAS No. 83933-16-8

4-Methylthiophene-2-carboxamide

Cat. No. B1363967
CAS RN: 83933-16-8
M. Wt: 141.19 g/mol
InChI Key: KESQGXHWTOVOQT-UHFFFAOYSA-N
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Description

4-Methylthiophene-2-carboxamide is an aromatic amide and a member of thiophenes . It is a useful chemical compound with a variety of research applications .


Synthesis Analysis

A synthetic strategy for the synthesis of thiophene 2-carboxamide derivatives substituted with hydroxyl, methyl, and amino groups at position-3 has been proposed . This strategy includes the cyclization of the precursor ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives, 2-acetyl-2-arylazo-thioacetanilide derivatives, and N-aryl-2-cyano-3-mercapto-3-(phenylamino)acrylamide derivatives with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide .


Molecular Structure Analysis

The molecular formula of 4-Methylthiophene-2-carboxamide is C6H7NOS . The molecular weight is 141.19 . The structure of this compound was confirmed using different spectroscopic methods including IR, 1H NMR, and mass spectroscopic analyses .


Chemical Reactions Analysis

Thiophene derivatives are synthesized through various reactions, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives .


Physical And Chemical Properties Analysis

4-Methylthiophene-2-carboxamide has a melting point of 115-117°C and a predicted boiling point of 264.4±28.0°C . The predicted density is 1.239±0.06 g/cm3 . It should be stored in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

  • Medicinal Chemistry

    • Thiophene and its derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry .
    • They have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .
    • The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
  • Antimicrobial Screening

    • A new series of compounds derived from thiophene-2-carboxamide were synthesized and characterized .
    • These compounds were further used to prepare their Co(II), Ni(II), Cu(II), and Zn(II) metal complexes .
    • All the ligands and their metal(II) complexes were screened for their in-vitro antimicrobial activity .
    • The antibacterial and antifungal bioactivity data showed that the metal(II) complexes were found to be more potent than the parent ligands against one or more bacterial and fungal strains .
  • Antioxidant Activity

    • Novel thiophene-2-carboxamide derivatives were synthesized and investigated for their antioxidant activity .
    • The study involved DFT investigations, antioxidant, antibacterial activity, and SAR-study .
  • Organic Semiconductors

    • Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
    • They are utilized in industrial chemistry and material science as corrosion inhibitors .
    • They are also used in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
  • Synthesis of Biologically Active Compounds

    • Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds .
    • They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
    • The current review envisioned to highlight some recent and particularly remarkable examples of the synthesis of thiophene derivatives .
  • Antibacterial and Antifungal Activity

    • The antibacterial and antifungal bioactivity data showed that the metal(II) complexes were found to be more potent than the parent ligands against one or more bacterial and fungal strains .
  • Density Functional Theory (DFT) Investigations

    • Thiophene-2-carboxamide derivatives have been synthesized and their molecular and electronic properties were studied by the density functional theory (DFT) .
    • They exhibited a close HOMO–LUMO energy gap (ΔE H‑L) in which the amino derivatives have the highest while the methyl derivatives were the lowest .
  • Fungicidal Activity

    • Novel fungicidally active succinate dehydrogenase inhibitors have been prepared, which either carry a difluoromethyl and methyl-bearing pyrazoline, pyrrole, or thiophene ring in the acid component .
    • These compounds mimic similar-substituted pyrazole carboxamides .
  • Voltage-Gated Sodium Channel Blocker

    • Articaine, a 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .

Future Directions

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have made an indispensable anchor for medicinal chemists to produce a combinatorial library and carry out exhaustive efforts in the search of lead molecules . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

4-methylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NOS/c1-4-2-5(6(7)8)9-3-4/h2-3H,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KESQGXHWTOVOQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383749
Record name 4-methylthiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylthiophene-2-carboxamide

CAS RN

83933-16-8
Record name 4-methylthiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
G Mori, LR Chiarelli, M Esposito, V Makarov… - Chemistry & biology, 2015 - cell.com
To combat the emergence of drug-resistant strains of Mycobacterium tuberculosis, new antitubercular agents and novel drug targets are needed. Phenotypic screening of a library of …
Number of citations: 74 www.cell.com
D Sample, SL Huth, MB Hursthouse - 2007 - ecrystals.chem.soton.ac.uk
data_2007may0016 _audit_creation_method SHELXL-97 _chemical_name_systematic ; ? ; _chemical_name_common ? _chemical_melting_point ? _chemical_formula_moiety …
Number of citations: 0 ecrystals.chem.soton.ac.uk
SS Samanta, SC Ghosh - Journal of the Chemical Society, Perkin …, 1997 - pubs.rsc.org
Two expedient routes to 7-hydroxybenzo[b]thiophene and its 2- and 3-substituted derivatives from readily available starting materials are described which constitute a vast improvement …
Number of citations: 20 pubs.rsc.org
Y Oguro, DR Cary, N Miyamoto, M Tawada… - Bioorganic & medicinal …, 2013 - Elsevier
For the purpose of discovering novel type-II inhibitors of vascular endothelial growth factor receptor 2 (VEGFR2) kinase, we designed and synthesized 5,6-fused heterocyclic …
Number of citations: 49 www.sciencedirect.com
V Haller - 2023 - ub01.uni-tuebingen.de
The aim of this thesis was the design and synthesis of novel p38α MAPK inhibitors to gain a better understanding of the SAR and the interaction of the type I ½ residues with the R-spine. …
Number of citations: 3 ub01.uni-tuebingen.de
CP Surdock - 2017 - search.proquest.com
Neuroblastoma (NB) is the most common extracranial tumor in patients under 1 year of age and it constitutes about 8-10% of all childhood cancer. It originates from neural crest cells …
Number of citations: 4 search.proquest.com

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